1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol
Overview
Description
1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol is a chemical compound with the molecular formula C13H17FN2O It is characterized by the presence of a cyclobutanol ring substituted with a fluorophenyl hydrazine moiety
Preparation Methods
The synthesis of 1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol typically involves the reaction of 2-fluorophenylhydrazine with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[2-(2-Fluorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol can be compared with other similar compounds, such as:
1-{[2-(2-Chlorophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-{[2-(2-Bromophenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol:
1-{[2-(2-Methylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol: The presence of a methyl group instead of a halogen can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a cyclobutanol ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[2-(2-fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-9-4-1-2-5-10(9)14-13-8-11(15)6-3-7-11/h1-2,4-5,13-15H,3,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJANCOBHRGBIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNNC2=CC=CC=C2F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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